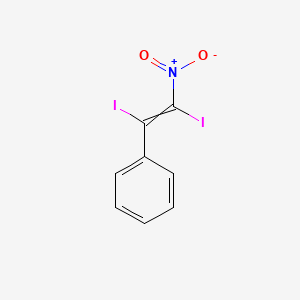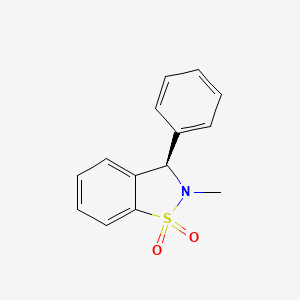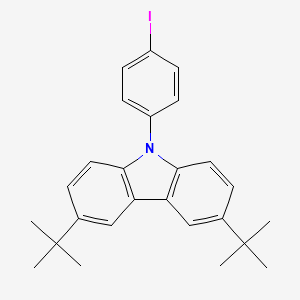![molecular formula C22H16ClNO2 B14246612 3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 494859-28-8](/img/structure/B14246612.png)
3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a chloromethyl biphenyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl intermediate, which is then chlorinated and methylated. The quinolinone core is synthesized separately and then coupled with the biphenyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinolinone core or the biphenyl substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and pathways.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: A biphenyl derivative used as an antihypertensive drug.
Venetoclax: A biphenyl compound used in cancer therapy.
Uniqueness
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a quinolinone core and a chloromethyl biphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
494859-28-8 |
|---|---|
Formule moléculaire |
C22H16ClNO2 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
3-[5-(4-chlorophenyl)-2-methylphenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16ClNO2/c1-13-6-7-15(14-8-10-16(23)11-9-14)12-18(13)20-21(25)17-4-2-3-5-19(17)24-22(20)26/h2-12H,1H3,(H2,24,25,26) |
Clé InChI |
JFCNKYKWPXNERR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4NC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
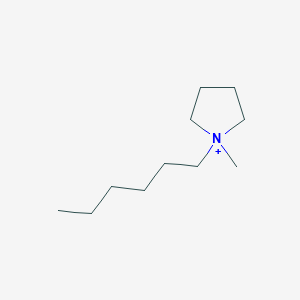
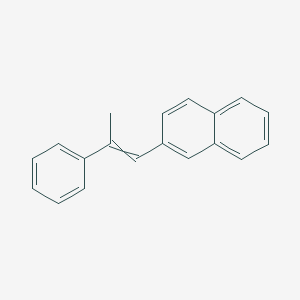
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
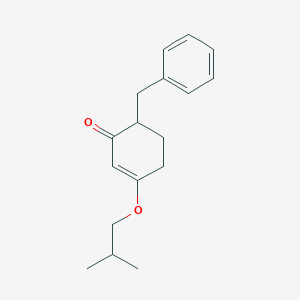
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
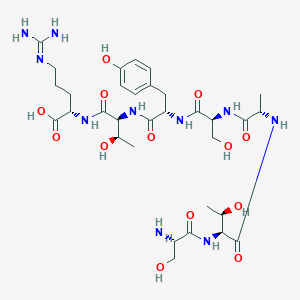
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
